![molecular formula C10H14BrNO2 B1373499 2-Bromo-4,5-diethoxyaniline CAS No. 1094359-78-0](/img/structure/B1373499.png)
2-Bromo-4,5-diethoxyaniline
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Overview
Description
2-Bromo-4,5-diethoxyaniline is a chemical compound with the molecular formula C10H14BrNO2 . It has a molecular weight of 260.13 .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,5-diethoxyaniline is1S/C10H14BrNO2/c1-3-13-9-5-7 (11)8 (12)6-10 (9)14-4-2/h5-6H,3-4,12H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Bromo-4,5-diethoxyaniline is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis
2-Bromo-4,5-diethoxyaniline: is a valuable intermediate in organic synthesis. Its bromine atom and amine group make it a versatile precursor for constructing complex molecules. It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form biaryl structures or to introduce various substituents at the nitrogen atom, which are prevalent in pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to synthesize novel polymers with specific optical properties. The diethoxy groups may contribute to the solubility and processability of the resulting polymers, which could be applied in the development of organic light-emitting diodes (OLEDs) or as part of solar cell materials .
Proteomics Research
2-Bromo-4,5-diethoxyaniline: has potential applications in proteomics research. It can be used to modify proteins or peptides, introducing a bromine atom that can be further transformed into other functional groups, aiding in protein structure determination and function analysis .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various drug candidates. Its structure can be incorporated into molecules designed to interact with biological targets, such as enzymes or receptors, potentially leading to the development of new therapeutic agents .
Catalysis
The aniline moiety of 2-Bromo-4,5-diethoxyaniline can act as a ligand in catalysis. It can bind to metals and facilitate important chemical transformations, which is crucial in the field of green chemistry for developing more efficient and sustainable processes .
Sensing Technology
Due to its electronic properties, 2-Bromo-4,5-diethoxyaniline could be utilized in the design of chemical sensors. The compound could be part of a sensing material that changes its optical or electrical properties in the presence of specific analytes, such as metal ions or organic molecules .
Dye and Pigment Industry
The compound’s structure is conducive to the formation of dyes and pigments. After further functionalization, it can be used to create colorants with specific absorption properties for use in textiles, inks, and coatings .
Environmental Science
2-Bromo-4,5-diethoxyaniline: might be used in environmental science to develop novel adsorbents for pollutant removal. The bromine and amine groups can interact with various contaminants, aiding in their capture and removal from water or air .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
2-bromo-4,5-diethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDSDLICUNOIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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